Nickel arsenide
Description
Structure
2D Structure
Properties
IUPAC Name |
arsanylidynenickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Ni | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOTCALDQIDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni]#[As] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiAs, AsNi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | nickel(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067273 | |
| Record name | Nickel arsenide (NiAs) | |
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Molecular Weight |
133.615 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12044-65-4, 12256-33-6, 27016-75-7, 1303-13-5, 12255-80-0 | |
| Record name | Maucherite (Ni11As8) | |
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| Record name | Nickel arsenide (Ni11As8) | |
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| Record name | Nickel arsenide (NiAs) | |
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| Record name | Nickeline (NiAs) | |
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| Record name | Nickel arsenide (Ni5As2) | |
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| Record name | Niccolite | |
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| Record name | Nickel arsenide | |
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| Record name | Nickel arsenide (NiAs) | |
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| Record name | Nickel arsenide (NiAs) | |
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| Record name | Nickel arsenide (NiAs) | |
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| Record name | Nickel arsenide | |
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| Record name | NICCOLITE | |
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Crystallographic and Structural Investigations of Nickel Arsenide
Fundamental Hexagonal Nickel Arsenide Structure (NiAs-type, B8 type)
The fundamental structure of this compound (NiAs) is the prototype for the B8₁ crystal structure, characterized by a hexagonal unit cell. sci-hub.se This structure is common to many transition metal sulfides, phosphides, and arsenides. libretexts.orglibretexts.org It can be visualized as a hexagonal close-packed (hcp) array of arsenic atoms with nickel atoms occupying all of the octahedral interstices. sci-hub.seuni-siegen.de The space group of this idealized structure is P6₃/mmc. acs.orgatomic-scale-physics.de
Coordination Environments: Octahedral Nickel and Trigonal Prismatic Arsenic Sites
A defining feature of the NiAs structure is the distinct coordination environments of the constituent atoms. Each nickel atom is octahedrally coordinated to six arsenic atoms. libretexts.orglibretexts.orgnih.gov Conversely, each arsenic atom is surrounded by six nickel atoms in a trigonal prismatic arrangement. libretexts.orglibretexts.orgnih.govncku.edu.tw This results in a coordination number of 6 for both nickel and arsenic, though their coordination geometries differ. ncku.edu.twbrainly.com The NiAs₆ octahedra share faces to form chains parallel to the c-axis, and these chains are connected by sharing edges in the ab plane. ncku.edu.tw
Precise Determination of Lattice Parameters and Interatomic Distances
The lattice parameters of the hexagonal unit cell of this compound have been determined through X-ray diffraction studies. For a synthetic sample, the hexagonal subcell has been reported with lattice constants of a = 3.618 Å and c = 5.034 Å. tandfonline.com Another study on a triply twinned crystal reported orthorhombic superlattice parameters of a=10.8568(8) Å, b=6.2682(5) Å, and c=5.0340(7) Å. researchgate.net
The interatomic distances within the structure are also well-characterized. The mean Ni-As distance has been reported as 2.405 Å. researchgate.net Additionally, there are Ni-Ni interactions along the c-axis with distances of 2.517-2.519 Å. researchgate.net
Structural Distortions and Superlattice Phenomena
While the fundamental structure is hexagonal, more detailed investigations have revealed the presence of structural distortions and superlattices in this compound.
Observation and Characterization of Weak Orthorhombic Superlattices
Convergent-beam electron diffraction and X-ray diffraction studies have confirmed the existence of a weak orthorhombic superlattice in both mineral and synthetic samples of NiAs. tandfonline.comresearchgate.nettandfonline.com This superlattice corresponds to a commensurate modulation with a wavevector q = ⅓(a* + b*), effectively creating a larger unit cell. tandfonline.comresearchgate.net The presence of this superlattice reduces the symmetry from hexagonal (6mm) to orthorhombic (2mm) around the c-axis within a single domain. tandfonline.com The supercell has been assigned the space group Cmc2₁. tandfonline.comresearchgate.net
Analysis of Phonon Mode Freezing and Associated Atomic Displacements
The formation of the orthorhombic superlattice is attributed to the condensation, or "freezing-in," of a specific phonon mode. researchgate.net This corresponds to a q=1/3(1120) Σ₆ sub-cell phonon mode. researchgate.net The freezing of this phonon mode leads to small atomic displacements from their ideal positions in the fundamental hexagonal structure. researchgate.net Further analysis has also suggested the presence of a q=0, Σ₆ᵤ symmetry, frozen-in-phonon mode. researchgate.net These atomic displacements are the direct cause of the observed structural distortion and the formation of the superlattice.
Non-Stoichiometry and Ordered Vacancy Configurations in this compound Phases (e.g., Ni₁₂₋ₓAs₈)
A prominent example of a non-stoichiometric this compound phase is maucherite, which has a nominal formula often written as Ni₁₁As₈. mindat.orgarizona.edu This composition represents a metal-deficient structure when compared to a simple integer ratio. Detailed crystallographic studies have revealed that maucherite is an order-disorder (OD) structure. researchgate.netgeoscienceworld.org An OD structure is composed of distinct layers whose stacking sequence can be ordered or disordered. geoscienceworld.org
In the case of maucherite, the structure consists of specific OD layers with the layer group symmetry P(4)m2. researchgate.netgeoscienceworld.org The stacking of these layers can result in different ordered polytypes, known as maximum degree of order (MDO) structures. The two simplest MDO structures for maucherite are:
A tetragonal polytype belonging to the space group P4₁2₁2. geoscienceworld.org
A monoclinic polytype with the space group C2/c. geoscienceworld.org
Beyond these, more complex or disordered stacking sequences can occur, which explains the positional disorder often observed in diffraction patterns of natural maucherite samples. geoscienceworld.org The fundamental building blocks within these OD layers are chains of NiAs₅ square pyramids. geoscienceworld.org The non-stoichiometry, therefore, is not just a random distribution of nickel vacancies but is tied to this complex, layered structural arrangement where vacancies are an integral part of the structure's stability.
Interactive Table: Crystallographic Data for Maucherite (Ni₁₁As₈)
| Property | Value | Source(s) |
|---|---|---|
| Formula | Ni₁₁As₈ | mindat.orgarizona.edu |
| Crystal System | Tetragonal | arizona.eduwebmineral.com |
| Space Group | P4₁2₁2 or P4₃2₁2 | webmineral.com |
| 'a' Lattice Parameter | ~6.87 Å | geoscienceworld.org |
| 'c' Lattice Parameter | ~21.82 Å | geoscienceworld.org |
| Key Structural Feature | Order-Disorder (OD) Structure | researchgate.netgeoscienceworld.org |
| OD Layer Symmetry | P(4)m2 | geoscienceworld.org |
Crystallographic Relationships and Isostructural Compounds
The this compound (NiAs) structure type is a fundamental arrangement for many binary transition metal pnictides (compounds with P, As, Sb) and chalcogenides (compounds with S, Se, Te). libretexts.orgacs.org Its relationship with other simple binary structures, particularly the rock salt (NaCl) structure, highlights key principles of crystal chemistry.
The primary differences between the NiAs and NaCl structures stem from the packing of the anion sublattice. osti.gov
NaCl Structure: Anions form a cubic close-packed (ccp) array, and cations occupy all the octahedral holes. osti.gov
NiAs Structure: Anions form a hexagonal close-packed (hcp) array, and cations also occupy all the octahedral holes. osti.gov
This seemingly subtle difference in stacking (ABCABC... in ccp vs. ABAB... in hcp) leads to significant structural and chemical consequences:
Coordination Environment: In the NaCl structure, both cations and anions have a coordination number of 6, with an octahedral geometry. The cation and anion sites are crystallographically interchangeable. libretexts.org In the NiAs structure, the cation is also octahedrally coordinated by six anions. However, the anion is coordinated by six cations arranged in a trigonal prismatic geometry. libretexts.orgosti.gov This makes the cation and anion sites distinct. libretexts.org
Cation-Cation Interactions: A crucial feature of the NiAs structure is that the cation-occupied octahedra share faces along the hexagonal c-axis. This brings the cations into close proximity, leading to potential metal-metal bonding. osti.gov In contrast, the edge-sharing octahedra in the NaCl structure result in larger cation-cation distances. Consequently, the NiAs structure is favored by compounds with more covalent or metallic character, whereas the NaCl structure is typical for strongly ionic compounds where cation-cation repulsion would be destabilizing. libretexts.org
Many binary compounds of transition metals with "soft" anions like S, Se, As, and Sb adopt the NiAs structure or a related variant. libretexts.org Examples include FeS, CoS, NiS, FeSe, and MnAs. libretexts.orglibretexts.org These compounds are often non-stoichiometric, with ordered vacancies leading to more complex derivative structures like Fe₇S₈. libretexts.orgacs.org
Interactive Table: Comparison of NaCl and NiAs Structures
| Feature | NaCl Structure | NiAs Structure | Source(s) |
|---|---|---|---|
| Anion Packing | Cubic Close-Packed (ccp) | Hexagonal Close-Packed (hcp) | osti.gov |
| Cation Coordination | 6 (Octahedral) | 6 (Octahedral) | libretexts.org |
| Anion Coordination | 6 (Octahedral) | 6 (Trigonal Prismatic) | libretexts.orgosti.gov |
| Site Interchangeability | Cation and Anion sites are interchangeable | Cation and Anion sites are distinct | libretexts.org |
| Octahedra Sharing | Edge-sharing | Face-sharing (along c-axis) | osti.gov |
| Typical Bonding | Ionic | Covalent / Metallic | libretexts.org |
| Example Compounds | NaCl, MgO, FeO | NiAs, FeS, CoS, MnAs | libretexts.orglibretexts.org |
The ideal hexagonal NiAs structure (space group P6₃/mmc) serves as an aristotype, or parent structure, from which numerous lower-symmetry variants can be derived. acs.orgamazon.com These modifications arise from distortions, ordering of atoms or vacancies, or changes in stacking sequences.
One of the most significant distortions is the transition from the hexagonal NiAs-type to the orthorhombic MnP-type structure (space group Pnma). amazon.comroaldhoffmann.comacs.org This transition is observed in many 3d transition-metal phosphides and arsenides, such as CrAs and MnP itself. arxiv.orgroaldhoffmann.com The distortion involves the displacement of atoms from their high-symmetry positions, breaking the hexagonal symmetry and leading to the formation of zigzag chains of metal and nonmetal atoms. roaldhoffmann.comacs.org This structural change is not arbitrary; it is electronically driven and can often be correlated with the d-electron count of the transition metal. roaldhoffmann.comresearchgate.net For phosphides, the NiAs structure is typically preferred for d¹ and d² electron counts, while the MnP distortion occurs for d³ to d⁶ counts. roaldhoffmann.com The driving force is often a second-order Jahn-Teller-like effect, which splits a high-density peak of electronic states near the Fermi level, thereby stabilizing the distorted structure. roaldhoffmann.comresearchgate.net
Another mechanism for symmetry reduction is the ordering of different metal atoms in ternary compounds. For example, the mineral Zlatogorite (CuNiSb₂) crystallizes in a metal-ordered derivative of the NiAs structure. osti.gov While a disordered arrangement of Cu and Ni would retain the high-symmetry P6₃/mmc space group, the ordering of Cu and Ni into alternating layers reduces the symmetry to the trigonal space group P3m1. osti.gov This reduction in symmetry is energetically favorable and results from the different sizes and bonding preferences of the Cu and Ni atoms. osti.gov
Furthermore, the concept of polytypism, as seen in maucherite (Ni₁₁As₈), is another form of low-symmetry modification. The ability of the OD layers to stack in different sequences can lead to various structures (polytypes) with different symmetries and unit cell parameters, such as the monoclinic C2/c MDO₂ structure derived from the same layers that form the tetragonal P4₁2₁2 structure. geoscienceworld.org These investigations into low-symmetry modifications reveal that the NiAs-type family is rich with subtle structural variations that have profound effects on the electronic and magnetic properties of these materials.
Electronic Structure and Bonding Theory in Nickel Arsenide
Electronic Band Structure Analysis and Density of States Calculations
The electronic band structure and density of states (DOS) are fundamental concepts that describe the allowed energy levels for electrons in a solid and the number of states at each energy level, respectively. nist.govscirp.org These are crucial for understanding a material's electronic and optical properties.
For nickel arsenide, first-principles calculations reveal its metallic nature, characterized by the absence of a band gap; the electronic bands cross the Fermi level, allowing for electronic conduction. aps.orgmaterialsproject.org The total density of states at the Fermi level is non-zero, which confirms its metallic character. aps.org
Analysis of the partial density of states (PDOS) indicates that the metallic behavior of NiAs can be traced back to the nickel atoms. aps.org Specifically, the states near the Fermi level are primarily dominated by the Ni 3d orbitals. arxiv.org The electronic band structure provides detailed information, showing how the electron energies vary with momentum throughout the Brillouin zone. researchgate.netmdpi.com In contrast to semiconductors like gallium arsenide or aluminum arsenide which can have direct or indirect band gaps, NiAs exhibits continuous bands crossing the Fermi level, which is characteristic of a metal. scirp.org
Characterization of Covalent and Metallic Bonding Contributions (e.g., Electron Localization Function Analysis)
The chemical bonding in this compound is a complex mixture of metallic and covalent interactions. A useful tool for visualizing and quantifying these bonding characteristics is the Electron Localization Function (ELF). osti.gov The ELF provides a measure of the probability of finding an electron in the vicinity of another electron with the same spin, effectively mapping out regions of electron localization that correspond to bonds and lone pairs. taylorandfrancis.com
In the ELF analysis, values close to 1.0 indicate strong covalent bonding or lone pairs, while values around 0.5 are characteristic of metallic, delocalized electrons. taylorandfrancis.com For NiAs, analysis shows evidence for both types of interactions. There is a degree of electron transfer from nickel to arsenic, suggesting a polar-covalent character to the Ni-As bonds. acs.org Concurrently, the short Ni-Ni distances in the crystal structure point to the presence of metallic bonding between the nickel atoms. acs.org The ELF can distinguish these different bonding types within the crystal structure. osti.gov For example, ELF analysis can identify attractors corresponding to covalent P-P and B-P bonds in phosphorus-boron compounds, which is analogous to how it can be used to analyze the Ni-As and Ni-Ni interactions in this compound. osti.gov
Theoretical Investigations of Magnetic Properties and Electronic Correlations (e.g., Spin-Fluctuation Theory in this compound-Type Manganese Arsenide)
While this compound itself is paramagnetic, theoretical investigations into its magnetic properties and those of isostructural compounds like manganese arsenide (MnAs) provide valuable insights. materialsproject.orgubbcluj.ro Strong electron correlations, particularly in the 3d orbitals of the transition metals, are important in these materials. researchgate.net
Theoretical approaches like spin-fluctuation theory have been applied to understand the magnetic phase transitions in materials with the this compound-type structure. ubbcluj.roresearchgate.net This theory considers the thermal fluctuations of spin density. In MnAs, which undergoes a first-order phase transition from a ferromagnetic to a paramagnetic state, it's understood that a strong coupling between magnetism and the crystal structure is driven by a competition between exchange energies and kinetic (bonding) energies. researchgate.netaps.org Thermally activated spin fluctuations can drive this transition. researchgate.netaps.org The interaction between structural and magnetic order parameters can suppress structural distortions, and the application of a magnetic field can restore the initial this compound structure in some cases. researchgate.net The study of paramagnetic spin fluctuations in materials like nickel has been compared with renormalization-group theory, showing that interactions between 3d moments and conduction electrons are significant. aps.org
Lattice Dynamics and Phonon Studies of Nickel Arsenide
Computation and Experimental Derivation of Phonon Dispersion Curves
Phonon dispersion curves, which illustrate the relationship between the frequency of lattice vibrations and their wave vector, are crucial for understanding the dynamical properties of a crystal. For NiAs-type structures, these curves have been extensively studied through computational methods.
First-principles calculations based on DFPT have been a primary tool for determining the phonon dispersion curves of materials with the NiAs structure, such as AlP and MgS. malta-consolider.comresearchgate.net These calculations reveal the frequencies of different phonon modes (acoustic and optical) along high-symmetry directions in the Brillouin zone. researchgate.netarxiv.org For instance, in AlP with a NiAs structure, the phonon dispersion curves have been calculated at both zero pressure and near the transition pressure from the zinc-blende phase. malta-consolider.com These theoretical predictions often show good agreement with experimental data where available. researchgate.netosf.io
Experimental derivation of phonon dispersion curves is typically achieved through inelastic neutron scattering. researchgate.net However, for some NiAs-type compounds, a direct comparison between theoretical predictions and experimental results is hindered by the lack of neutron scattering studies. researchgate.net In cases like Ni-Mn-Ga alloys, which exhibit related structures, inelastic neutron scattering has been used to validate the calculated acoustic modes, showing good qualitative and quantitative agreement. researchgate.net
The combination of computational and experimental approaches provides a comprehensive understanding of the lattice vibrations in these materials. Theoretical calculations can predict the full phonon spectrum, while experimental measurements offer direct validation of these predictions for specific modes and wave vectors. researchgate.netosf.io
Analysis of Phonon Density of States
The phonon density of states (PDOS) provides information about the number of vibrational modes at a given frequency. It is derived from the phonon dispersion curves and is essential for understanding the thermodynamic properties of a material.
In NiAs-type compounds, the PDOS is characterized by distinct regions corresponding to acoustic and optical phonon modes. aps.orgresearchgate.net For example, in ferromagnetic FeN with a NiAs structure, the PDOS shows that iron (Fe) vibrations dominate the acoustic part due to its larger atomic mass compared to nitrogen (N). arxiv.org Conversely, the optical part of the spectrum is primarily composed of N vibrations with minimal contribution from Fe, indicating a low degree of hybridization between the acoustic and optical modes for this compound. arxiv.org
Studies on MgS, MgSe, and MgTe in the NiAs phase also highlight differences in the PDOS in both the acoustic and optical ranges when compared to other crystal structures like rocksalt and zinc-blende. aps.orgresearchgate.net These differences in the vibrational spectra are critical for determining the relative stability of the various phases.
Furthermore, the PDOS can be projected onto individual atoms to analyze their specific contributions to the lattice vibrations. This partial PDOS is instrumental in understanding bonding characteristics and the nature of interatomic interactions within the crystal. arxiv.org
Theoretical Predictions of Anisotropy in Bonding and Vibrational Modes
The hexagonal crystal structure of nickel arsenide inherently leads to anisotropy in its physical properties, including chemical bonding and lattice vibrations. nih.gov Theoretical studies have explored this anisotropy, providing insights into the directional dependence of these characteristics.
The NiAs structure consists of a hexagonal close-packed sublattice of arsenic atoms with nickel atoms occupying the octahedral interstitial sites. nih.gov This arrangement results in different coordination environments for the nickel and arsenic atoms, with nickel being octahedrally coordinated and arsenic having a trigonal prismatic coordination. nih.gov This structural anisotropy is expected to manifest in the bonding, with different bond strengths and characteristics along different crystallographic directions.
Vibrational anisotropy has been observed in systems with similar bonding configurations. For instance, in nitrogen atoms bonded to a Ni(100) surface, a strong local vibrational anisotropy was detected, with anharmonic vibrations occurring in-plane while the out-of-plane vibrations remained harmonic. aps.org In NiAs-type compounds like NiSe, first-principles calculations and experimental measurements have revealed anisotropic thermal expansion, which is directly linked to the anisotropic nature of the phonon modes. researchgate.net The displacement patterns of the phonons show that the vibrational amplitudes of the Ni and chalcogen atoms differ along the c- and a-axes, correlating with the observed thermal expansion anisotropy. researchgate.net Theoretical models can predict these anisotropic vibrational modes, which are crucial for understanding direction-dependent properties in materials like superconductors and for applications in spintronics. nih.gov
Examination of Phonon Band Gap Phenomena
The existence and behavior of a phonon band gap, a frequency range in which no phonon modes can propagate, is a significant aspect of the lattice dynamics in NiAs-type structures.
In certain NiAs-type compounds, a distinct gap appears in the phonon density of states, separating the lower-frequency acoustic modes from the higher-frequency optical modes. researchgate.net This gap is a consequence of the large mass difference between the constituent atoms. For example, in ferromagnetic FeN, the acoustic modes are dominated by the heavier Fe atoms, while the lighter N atoms primarily contribute to the optical modes. arxiv.org
The application of pressure can influence the phonon band gap. In the case of FeN with a NiAs structure, first-principles calculations predict the opening of a phonon band gap at a pressure of 50 GPa. arxiv.orgarxiv.orgdiva-portal.org This pressure-induced gap opening is attributed to a decrease in the hybridization between the acoustic and optical modes as the external pressure increases. arxiv.org This phenomenon suggests that pressure can be used to tune the vibrational properties of these materials, which could have implications for their thermal and electronic transport characteristics.
The presence and width of the phonon band gap are crucial for understanding the thermal conductivity of a material, as it affects the scattering of heat-carrying phonons.
Debye Temperature Investigations and Their Pressure Dependence
The Debye temperature (ΘD) is a measure of the temperature above which all phonon modes in a solid are excited and below which they are "frozen out." It is a key parameter that relates to a material's thermal properties and the strength of its interatomic bonds.
For compounds with the this compound structure, the Debye temperature has been investigated both theoretically and in relation to external pressure. In ferromagnetic FeN, the Debye temperature at 0 K is calculated to be approximately 850 K. arxiv.org This value is predicted to increase with the application of external hydrostatic pressure. arxiv.orgarxiv.orgdiva-portal.org This pressure-induced enhancement of the Debye temperature suggests a stiffening of the lattice and stronger covalent bonding under compression. arxiv.orgresearchgate.net
Conversely, the Debye temperature is expected to decrease with increasing atomic volume, indicating that an expansion of the lattice leads to a suppression of ΘD. arxiv.org The temperature dependence of the Debye temperature has also been studied, with calculations for FeN showing a decrease in ΘD in the low-temperature region. arxiv.org
Investigations into the Debye temperature of other compounds, such as aluminum phosphide (B1233454) (AlP), have also been conducted, with predicted values showing good agreement with experimental data. icm.edu.pl These studies highlight the importance of the Debye model in understanding the thermal behavior of NiAs-type materials and its response to external stimuli like pressure. arxiv.orgresearchgate.net
Distortion-Mode Analysis in Complex this compound-Type Structures
Distortion-mode analysis is a powerful technique used to understand the structural phase transitions and complex atomic arrangements that can arise from a simpler parent structure, such as the this compound type. This analysis decomposes the distortions that lower the symmetry of the parent structure into contributions from different normal modes of vibration (phonons).
The NiAs structure serves as a prototype for a wide range of compounds, and many of these exhibit distorted variants. researchgate.net For example, the transition from the MnP to the NiP structure type, both related to the NiAs structure, is driven by the formation of bonds between pairs of metal and phosphorus atoms. researchgate.net
In more complex quaternary transition-metal cyanamides, such as Na₂MnSn₂(NCN)₆ and Li₂MnSn₂(NCN)₆, distortion-mode analysis has been crucial in elucidating their structures. rsc.org These compounds adopt layered structures that are low-symmetry modifications of the NiAs-type. The analysis revealed that specific octahedral twist and cyanamide (B42294) tilt displacements are essential for stabilizing these complex phases. rsc.org The flexibility of the NCN²⁻ anion allows for novel distortion modes not typically observed in simpler oxide systems. rsc.org
This type of analysis provides a systematic way to describe and understand the often subtle atomic displacements that lead to the formation of superlattices and new structural phases, linking the observed crystal structure directly to the underlying lattice dynamics of the parent NiAs-type structure.
Advanced Characterization Techniques Applied to Nickel Arsenide Research
X-ray Diffraction (XRD) and Synchrotron Radiation Powder X-ray Diffraction for Structural Elucidation
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. In the study of nickel arsenide, XRD patterns have confirmed its hexagonal close-packed crystal structure, belonging to the P63/mmc space group. nih.gov This structure is characterized by nickel atoms occupying octahedral sites formed by hexagonally close-packed arsenic atoms, where each arsenic atom is surrounded by six nickel atoms in a prismatic triangular coordination. nih.gov The metallic character of NiAs is promoted by the formation of Ni-Ni bonds in columns along the (001) direction. nih.gov
Recent research on NiAs nanocrystals has utilized XRD to confirm their hexagonal structure. For instance, colloidal synthesis of NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm yielded a product whose hexagonal close-packed structure was verified by XRD. researchgate.net Furthermore, when NiAs is deposited on a substrate, such as Toray paper, XRD patterns show the characteristic reflections of both hexagonal NiAs and the substrate material, like graphite. nih.gov
Synchrotron radiation powder X-ray diffraction offers higher resolution and intensity compared to conventional XRD, enabling more detailed structural analysis. researchgate.netmdpi.com This is particularly useful for studying subtle structural changes, phase transformations under non-ambient conditions (high pressure and high temperature), and for refining crystal structures with high precision. researchgate.netmdpi.comicm.edu.plgeoscienceworld.org For example, in situ synchrotron XRD can monitor real-time phase changes and ordering phenomena in NiAs-type structures. researchgate.net The high-resolution data from synchrotron sources are crucial for determining lattice parameters, atomic coordinates, and identifying any structural anomalies with great accuracy. researchgate.netresearchgate.net
Table 1: Crystallographic Data for this compound (Nickeline)
| Parameter | Value | Reference |
| Crystal System | Hexagonal | rruff.info |
| Space Group | P63/mmc | nih.govmaterialsproject.org |
| a (Å) | 3.62033(7) | rruff.info |
| c (Å) | 5.0363(1) | rruff.info |
| Volume (ų) | 57.166(2) | rruff.info |
Electron Microscopy Techniques for Microstructure and Nanocrystal Morphology Analysis (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the microstructure and morphology of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. In NiAs research, field emission SEM (FE-SEM) has been used to study the morphology of pristine NiAs electrodes, revealing details of the surface structure. nih.gov SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), allows for the analysis of elemental composition and the investigation of microstructural changes. acs.orgmdpi.comresearchgate.net For instance, SEM can be used to observe the shapes and sizes of particles and to identify different phases within an alloy. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of individual nanocrystals and their crystal lattice. Bright-field TEM (BF-TEM) has been employed to image NiAs nanocrystals, such as nanoplatelets with an average diameter of ~10 nm. acs.org High-resolution TEM (HRTEM) allows for the direct visualization of the crystal lattice, and selected area electron diffraction (SAED) patterns can confirm the crystalline nature of the material. acs.orgresearchgate.net Advanced techniques like high-angle annular dark-field scanning TEM (HAADF-STEM) are used to obtain detailed images and, in conjunction with EDS, to create elemental maps of the nanocrystals. nih.gov
Table 2: Electron Microscopy Techniques and Their Applications in NiAs Research
| Technique | Application | Key Findings | Reference |
| SEM | Surface morphology of NiAs electrodes | Visualization of surface topography | nih.gov |
| FE-SEM | High-resolution imaging of pristine NiAs | Detailed surface structure analysis | nih.gov |
| TEM | Imaging of NiAs nanocrystals | Observation of nanoplatelet morphology (~10 nm diameter) | acs.org |
| HRTEM | Lattice imaging of NiAs nanocrystals | Direct visualization of the hexagonal crystal lattice | nih.gov |
| HAADF-STEM | Elemental mapping of nanocrystals | Confirmation of Ni and As distribution | nih.gov |
Spectroscopic Methods for Chemical and Electronic State Probing
Spectroscopic techniques are vital for understanding the chemical composition and electronic states of this compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukntu.edu.tw In the analysis of NiAs, XPS has been used to confirm the chemical states of nickel and arsenic. acs.org High-resolution XPS spectra of NiAs typically show the Ni 2p3/2 peak at a binding energy of approximately 853.1 eV and the As 3d5/2 peak at around 41.0 eV. acs.org The presence of satellite peaks can also provide information about the electronic structure. rruff.info
XPS is also highly effective in detecting surface oxidation. Traces of surface oxides, such as NiO, Ni(OH)₂, and arsenic oxides, can be identified by the presence of additional peaks at slightly higher binding energies. acs.org This surface sensitivity allows for the quantification of the Ni/As atomic ratio at the surface, which may differ from the bulk stoichiometry due to surface oxidation or other surface phenomena. acs.org
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the determination of trace and major elements in a sample. analytik-jena.comunil.chtechnologynetworks.com In the study of this compound, ICP-OES is used to perform quantitative elemental analysis. nih.gov To conduct this analysis, a known amount of the NiAs sample is dissolved, typically in a mixture of acids, and the resulting solution is introduced into the plasma. nih.gov The technique provides precise measurements of the elemental concentrations, which is crucial for verifying the stoichiometry of synthesized NiAs materials and for detecting impurities. nih.govresearchgate.netnih.gov
Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystals. scispace.com This information can be used to identify the material, its crystal structure, and its chemical environment. In the case of this compound, which exists as the mineral nickeline, Raman spectroscopy can be used for identification. nih.gov The Raman spectra of nickeline have been documented, providing a fingerprint for this mineral. rruff.infonih.gov The technique is sensitive to the local structure and can be used to study phase transitions and the effects of strain. researchgate.net While detailed Raman studies specifically on synthetic this compound are less common in the provided context, the technique holds potential for in-situ monitoring of structural changes during synthesis or under different environmental conditions. frontiersin.org
<7.3.5. Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies>
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local chemical and structural environment of atomic nuclei in a material. nih.gov While more commonly associated with liquid-state analysis, solid-state NMR (ssNMR) is indispensable for characterizing the structure of solid compounds, including both crystalline and amorphous materials. bruker.compreprints.org The technique is based on the interaction of nuclear spins with an external magnetic field; nuclei with a non-zero spin, like ⁷⁵As, can be probed to reveal information about their local environment. nih.gov
In solid materials, the anisotropic (orientation-dependent) nature of nuclear interactions leads to significant line broadening, which can obscure detailed spectral information. bruker.com To overcome this, techniques like Magic Angle Spinning (MAS) are employed. MAS involves rapidly spinning the sample at a specific angle (the "magic angle" of 54.74°) relative to the magnetic field, which averages out the anisotropic interactions and results in sharper, higher-resolution spectra. nih.govbruker.com
While detailed NMR studies specifically on this compound (NiAs) are not extensively documented in readily available literature, the application of NMR to related metal arsenides demonstrates its utility in structural elucidation. researchgate.net For instance, ⁷⁵As NMR has been successfully applied to study various transition-metal arsenides. iphy.ac.cnarxiv.orgiphy.ac.cn These studies can determine the number of distinct crystallographic sites for arsenic, probe the local symmetry, and measure the electric field gradient (EFG) at the nucleus, which is highly sensitive to the surrounding atomic arrangement. iphy.ac.cnresearchgate.net
A ⁷⁵As NMR study of nickeline (NiAs) revealed a spectrum that could be simulated with an asymmetry parameter (η) of zero, a finding consistent with the established high-symmetry local environment of the arsenic atom in the hexagonal crystal structure of this compound. researchgate.net The study reported a reasonably compact ⁷⁵As EFG distribution with a peak at 20.6 MHz. researchgate.net Such analyses provide direct experimental validation of crystallographic models and offer insights into the electronic structure and bonding within the material. By comparing the spectra of NiAs with related compounds like NiAsS (gersdorffite), researchers can illustrate the effect of atomic substitution (in this case, sulfur for arsenic) on the local electronic and structural environment. researchgate.net
<7.4. Electron Microprobe Analyses for Elemental Distribution and Composition>
Electron Microprobe Analysis (EMPA) is a high-precision, non-destructive technique used for the quantitative chemical analysis of solid materials on a micrometer scale. researchgate.netuoregon.edu The method involves bombarding a sample with a focused beam of electrons and analyzing the characteristic X-rays emitted by the elements within the sample. researchgate.net This allows for the accurate determination of elemental composition and the creation of detailed maps showing the spatial distribution of elements. uoregon.edu EMPA is a cornerstone technique in geology and materials science for identifying minerals and characterizing their chemical variations. researchgate.net
In the study of this compound, EMPA is crucial for verifying its presence and determining its precise stoichiometry, including the quantification of common elemental substitutions. The mineral form of this compound, nickeline (NiAs), often contains minor to trace amounts of other elements such as cobalt, iron, and sulfur. wikipedia.org EMPA can precisely quantify these elements, which is essential for understanding the mineral's formation conditions.
Several studies have utilized EMPA to characterize this compound-bearing minerals. For example, a sample of cobaltian nickeline from the Great Orme Copper Mines in Wales was identified by EMPA, revealing a formula of (Ni₀.₈₂Co₀.₁₈)₀.₉₅As. museum.wales This analysis quantitatively demonstrates the substitution of nickel by cobalt within the crystal lattice. In another study, EMPA of a nickeline sample from the Jáchymov deposit in the Czech Republic yielded a composition corresponding to the formula (Ni₀.₉₈Co₀.₀₁Fe₀.₀₁)Σ=₁.₀₀As₁.₀₀, showing minor cobalt and iron content. handbookofmineralogy.org
The data obtained from EMPA can be presented in tables to show the weight percentages (wt%) and atomic proportions of the constituent elements. These quantitative results are fundamental for mineral classification and for studying the geochemical processes that led to the ore's formation.
Table 1: Representative Elemental Composition of Nickeline Samples Determined by EMPA
| Location/Sample | Ni (wt%) | Co (wt%) | Fe (wt%) | As (wt%) | Sb (wt%) | S (wt%) | Total (wt%) | Reference Formula |
| Jáchymov, Czech Republic | 43.2 | 0.4 | 0.2 | 55.9 | 0.1 | 0.1 | 99.9 | (Ni₀.₉₈Co₀.₀₁Fe₀.₀₁)As₁.₀₀ handbookofmineralogy.org |
| Kaludjer, Rogozna Ore Field | - | - | - | Ni₁.₀₀(As₀.₉₉,Sb₀.₀₁)Σ₁.₀₀ researchgate.net | ||||
| Ideal Composition | 43.93 | - | - | 56.07 | - | - | 100.00 | NiAs wikipedia.orgwebmineral.com |
Note: Specific wt% values for the Kaludjer sample were part of a larger dataset in the source and are represented here by the derived formula.
EMPA is also used to create elemental maps, which visually represent the distribution of elements across a sample surface. uoregon.edu In the context of this compound research, such maps can reveal zoning within crystals, the presence of microscopic inclusions of other minerals, and the textural relationships between nickeline and associated minerals like arsenopyrite (B74077), cobaltite (B72492), or pyrrhotite. geoscienceworld.org This spatial information is critical for interpreting the sequence of mineral formation and any subsequent alteration events.
Intermetallic Compounds and Solid State Chemistry of Nickel Arsenide Systems
Comprehensive Analysis of the Nickel-Arsenic Phase Diagram
The nickel-arsenic (Ni-As) system is characterized by the formation of several intermetallic compounds, each with distinct crystal structures and stability ranges. The phase diagram reveals a complex relationship between composition and temperature, leading to the formation of both stable and metastable phases.
Identification and Characterization of Stable and Metastable Nickel Arsenide Phases (e.g., Ni₅As₂, Ni₁₁As₈, NiAs)
Key stable and metastable phases identified in the Ni-As system include:
This compound (NiAs): This is a well-characterized, stable compound that serves as a structural prototype for many transition metal pnictides and chalcogenides. libretexts.org It possesses a hexagonal crystal structure with the space group P6₃/mmc. In this structure, each nickel atom is octahedrally coordinated to six arsenic atoms, while each arsenic atom is in a trigonal prismatic coordination with six nickel atoms. libretexts.org NiAs is thermodynamically stable, particularly in low-oxygen environments during processes like roasting.
Ni₅As₂: This compound is another stable phase in the nickel-arsenic system. cdnsciencepub.com It has a complex crystal structure and its formation is a key aspect of the phase equilibria in the Ni-As system. Studies have shown that this phase can be formed during the oxidation of other nickel arsenides. frontiersin.org
In addition to these, other phases and solid solutions exist, and the system can exhibit metastable behavior, where certain phases can exist outside their equilibrium stability fields due to kinetic limitations. azurewebsites.netaimnet.it For instance, anomalies in solidification reactions have been observed, suggesting the practical formation of metastable phases rather than equilibrium ones. azurewebsites.net
Non-Stoichiometric Behavior and Homogeneity Ranges
Many intermetallic compounds, including nickel arsenides, exhibit non-stoichiometry, meaning their elemental composition can vary within a certain range without changing the fundamental crystal structure. cambridge.org
NiAs: This phase exhibits a homogeneity range from NiAs to Ni₀.₉₅As. cdnsciencepub.com This indicates that the nickel sublattice can have vacancies.
Ni₅As₂: This phase shows a homogeneity range from Ni₅As₂ to Ni₄.₈As₂ at room temperature, which expands at higher temperatures. cdnsciencepub.com The variation in composition is attributed to the formation of vacant nickel sites in the crystal lattice. cdnsciencepub.com
The existence of these homogeneity ranges is a significant feature of the Ni-As system, influencing the physical and chemical properties of the compounds. The non-stoichiometric nature is also observed in other related systems, such as rare-earth arsenides, where both cation and anion lattice sites can be incompletely occupied. capes.gov.br
Chemical Transformations and Reactivity Studies (e.g., Oxidation, Reduction, Substitution Reactions)
This compound undergoes various chemical transformations, which are crucial for both understanding its stability and for its application in synthesis.
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form nickel oxide and arsenic trioxide. This reaction is temperature-dependent. Under controlled, low-oxygen conditions, the oxidation of NiAs can be incomplete, leading to the formation of other this compound phases like Ni₁₁As₈. In some cases, the oxidation can also produce nickel arsenate (Ni₃(AsO₄)₂). frontiersin.org
Reduction: this compound can be reduced to elemental nickel and arsenic using reducing agents like hydrogen gas at elevated temperatures.
Substitution Reactions: this compound can react with halogens, such as chlorine, to form nickel halides and arsenic halides.
These reactions highlight the chemical versatility of this compound and its ability to participate in a range of chemical processes.
Precursor Roles of this compound in the Synthesis of Related Nickel and Arsenic Compounds
This compound serves as a valuable precursor in the synthesis of other nickel and arsenic-containing compounds. Its reactivity allows for its transformation into various derivatives through processes like oxidation and reduction.
For instance, the controlled oxidation of NiAs can yield nickel oxides. Furthermore, colloidal synthesis methods have been developed to produce this compound nanocrystals. acs.orgnih.gov These synthetic routes often involve the reaction of a nickel precursor, like nickel chloride, with an arsenic precursor, such as tris(dimethylamino)arsine (B1606909), in the presence of surfactants. acs.org The resulting nanocrystals can then be used in further applications or as starting materials for other compounds. The development of new arsenic precursors is an active area of research to overcome the limitations of toxicity and reactivity associated with traditional precursors. nih.govresearchgate.net
Studies on Related Transition Metal Pnictides and Chalcogenides Possessing NiAs-Type Structures
The this compound (NiAs) crystal structure is a common structural motif for a large family of transition metal pnictides (compounds with P, As, Sb, Bi) and chalcogenides (compounds with S, Se, Te). libretexts.orgamazon.com These materials exhibit a wide range of interesting magnetic and electronic properties. amazon.com Many of these compounds crystallize in either the hexagonal NiAs-type structure or the orthorhombic MnP-type structure, which is considered a distorted version of the NiAs-type. amazon.comresearchgate.net
Examples of compounds with NiAs-type or related structures include:
CrTe, FeN, and NiSb
MS, MSe, MTe (where M = Ti, V, Fe, Co, Ni) libretexts.orglibretexts.org
FeSb and FeZnSb₂ arxiv.orgarxiv.org
These compounds often exhibit interesting physical phenomena, including magnetic ordering and crystallographic phase transitions. amazon.com The study of these related materials provides a broader context for understanding the properties of this compound itself.
Superconductivity in NiAs-Type Compounds (e.g., BaNi₂As₂)
While this compound itself is not a superconductor, the broader class of materials with related structures includes several superconducting compounds. A notable example is BaNi₂As₂ .
BaNi₂As₂ is a non-magnetic compound that becomes superconducting at a critical temperature (Tc) of approximately 0.7 K. lanl.govarxiv.org It crystallizes in the ThCr₂Si₂ structure, which is related to the NiAs-type structure. lanl.govresearchgate.net Research has shown that the superconducting properties of BaNi₂As₂ can be significantly influenced by factors such as chemical substitution and applied pressure. researchgate.net For instance, substituting strontium for barium in Ba₁₋ₓSrₓNi₂As₂ can enhance the superconducting transition temperature sixfold. researchgate.net
The study of superconductivity in BaNi₂As₂ and other related pnictides is an active area of research, with investigations into the interplay between charge density waves, nematic order, and superconductivity. researchgate.netkit.eduorcid.org The discovery of superconductivity in these systems has opened up new avenues for exploring and developing novel high-temperature superconductors. arxiv.orgresearchgate.net
Structural and Electronic Properties of Mg-Chalcogenides in NiAs Phase
Magnesium chalcogenides (MgS, MgSe, MgTe) are wide-bandgap semiconductors that can crystallize in several forms, including the this compound (NiAs) B8-type structure. fishersci.finih.gov While magnesium sulfide (B99878) (MgS) and magnesium selenide (B1212193) (MgSe) are most stable in the rock-salt (B1) phase at ambient conditions, the NiAs phase is predicted to be the ground-state stable structure for magnesium telluride (MgTe). 209.59.186epa.gov The stability of the NiAs phase for MgTe has been supported by numerous first-principles calculations, although some studies using generalized gradient approximation (GGA) suggest the wurtzite phase may be the ground state, with a transition to the NiAs structure occurring at a relatively low pressure of around 1.1 GPa. nih.govnih.gov
For MgSe, the NiAs phase is a metastable hexagonal crystal structure. wikidata.orgfishersci.fi Theoretical calculations using the HSE06 hybrid functional predict a bandgap of 3.25 eV for MgSe in the NiAs phase. wikidata.org This hexagonal structure exhibits anisotropy, which is reflected in its optical and thermal properties. wikidata.orgfishersci.fi For instance, at a thickness of 100 nm, NiAs-phase MgSe achieves about 70% transmittance for visible light. wikidata.org First-principles computations also highlight the comparatively low lattice thermal conductivity of the NiAs phase of MgSe, with a calculated room temperature value of 4.54 W/mK along the a-axis, significantly lower than its zinc-blende and wurtzite counterparts. fishersci.fiuni.lu This is attributed to differences in phonon scattering arising from different phonon dispersions. fishersci.fi
Similarly, MgTe in its stable NiAs phase is characterized by its thermal properties, exhibiting an ultra-low thermal conductivity of 2.645 W/mK, which is due to the dominant scattering of acoustic phonons by low-frequency optical phonons. nih.gov At nanometer scales (e.g., 50 nm), the thermal conductivity can be even lower, suggesting potential applications in thermoelectric technologies. nih.gov
Table 1: Calculated Properties of Mg-Chalcogenides in the NiAs Phase
| Compound | Most Stable Phase | NiAs Phase Stability | Calculated Band Gap (NiAs Phase) | Key Feature (NiAs Phase) |
|---|---|---|---|---|
| MgS | Rock-salt 209.59.186 | Metastable | Indirect 209.59.186 | Studied theoretically as a competing phase 209.59.186 |
| MgSe | Rock-salt 209.59.186epa.gov | Metastable | 3.25 eV wikidata.org | Low thermal conductivity (4.54 W/mK) fishersci.fi |
| MgTe | NiAs fishersci.fi209.59.186 | Ground State | Indirect 209.59.186 | Ultra-low thermal conductivity (2.645 W/mK) nih.gov |
Ferromagnetic Phases with NiAs Structure (e.g., FeN)
The this compound structure can host ferromagnetic properties in certain compounds, a notable example being iron mononitride (FeN). While several Fe-N phases exist, the NiAs-type structure (space group P6₃/mmc) has been synthesized at high pressures and temperatures, typically above 30 GPa. americanelements.comchem960.com Ab initio calculations have studied its formation and stability, demonstrating that this hexagonal FeN phase is stable over a wide range of external pressures and can exist as a metastable phase at zero pressure. nih.gov
First-principles electronic band calculations predict that FeN in the NiAs-type structure exhibits metallic characteristics and a significant magnetic moment of 3.4 μB. americanelements.com This ferromagnetism originates from the anisotropic arrangement of transition metal atoms stacked along the c-axis of the crystal. americanelements.com The study of its thermodynamic properties through density functional perturbation theory (DFPT) supports its character as a ferromagnetic phase. fishersci.canih.gov
Upon decompression from high pressure, NiAs-type FeN can be quenched to ambient pressure, though it tends to gradually convert to the zinc-blende (ZnS) type structure upon pressure release. americanelements.com The investigation into the electronic and magnetic properties of various FeN polymorphs reveals the sensitivity of magnetism to the local atomic environment and volume. While some hypothetical structures like zinc-blende and wurtzite FeN are predicted to be nonmagnetic, and orthorhombic FeN is found to be non-magnetic, the NiAs phase stands out for its robust ferromagnetism. americanelements.comnih.gov The stability and magnetic character of NiAs-FeN are also influenced by pressure, with calculations showing a pressure-induced gap opening in the phonon density of states at 50 GPa. nih.gov
Quaternary Transition-Metal Cyanamides Derived from NiAs-Type Structures
A growing family of quaternary transition-metal cyanamides adopts layered structures derived from the NiAs aristotype. nih.govamericanelements.comwikidata.org These compounds, with general formulas like A₂M'M''₂(NCN)₆ (where A is an alkali metal, and M' and M'' are di- and tetravalent metals, respectively), are typically synthesized via solid-state metathesis reactions. americanelements.comnih.gov
Examples include Na₂MSn₂(NCN)₆ (with M = Mn, Fe, Co, Ni) and Li₂MnSn₂(NCN)₆. nih.govwikipedia.org These phases crystallize in the trigonal space group P-31m, which is a low-symmetry modification of the hierarchical [NiAs]-type structure. wikidata.orgamericanelements.com The underlying structure consists of a hexagonally close-packed (hcp) arrangement of the linear NCN²⁻ anions, with the metal cations occupying the octahedral holes, analogous to the parent NiAs structure. americanelements.comwikipedia.org
A key feature of these quaternary compounds is the ordered arrangement of the different metal cations within the octahedral sites, leading to distinct layers. nih.govwikidata.org For instance, in A₂MnSn₂(NCN)₆, corundum-like [Sn₂(NCN)₃]²⁺ layers alternate with [A₂Mn(NCN)₃]²⁻ layers. wikidata.orgwikipedia.org This ordered decoration and the distinct coordination requirements of the cations cause a tilting of the NCN²⁻ anions away from the stacking axis. wikipedia.org This tilting, a flexibility not available to simple oxide ions, stabilizes this novel structure type. wikidata.org
The asymmetric coordination environment of the NCN²⁻ unit, bonded to different cations at each end, results in it adopting a cyanamide (B42294) (N-C≡N²⁻) form with clear single- and triple-bond character, as confirmed by spectroscopic measurements. nih.govwikipedia.org The electronic properties of these materials can be tuned by substituting the divalent transition metal. In the Na₂MSn₂(NCN)₆ series, UV-vis measurements show a band gap reduction from 3.43 eV for the manganese compound to 1.90 eV for iron and 1.75 eV for cobalt, demonstrating the potential to engineer their electronic and optical properties. nih.govamericanelements.com
Table 2: Properties of Quaternary Cyanamides Na₂MSn₂(NCN)₆ (M = Mn, Fe, Co)
| Compound | Synthesis Method | Crystal Structure Type | Space Group | Measured Band Gap |
|---|---|---|---|---|
| Na₂MnSn₂(NCN)₆ | Solid-state metathesis nih.gov | NiAs-derived nih.govwikidata.org | P-31m wikidata.org | 3.43 eV nih.govamericanelements.com |
| Na₂FeSn₂(NCN)₆ | Solid-state metathesis nih.gov | NiAs-derived nih.gov | P-31m nih.gov | 1.90 eV nih.govamericanelements.com |
| Na₂CoSn₂(NCN)₆ | Solid-state metathesis nih.gov | NiAs-derived nih.gov | P-31m nih.gov | 1.75 eV nih.govamericanelements.com |
Geological and Mineralogical Studies of Nickel Arsenide Occurrences
Natural Occurrence of Nickeline (NiAs) and Associated Minerals
Nickeline, with the chemical formula NiAs, is the most common mineral form of nickel arsenide. nih.gov It is also known as niccolite, a name derived from the German "Kupfernickel," or "devil's copper," a term used by medieval miners who mistook the mineral for copper ore but were unable to extract any copper from it. fishersci.dkperiodictable.one Nickeline typically contains approximately 43.9% nickel and 56.1% arsenic by mass, though its composition can vary slightly with the inclusion of small amounts of sulfur, iron, and cobalt. nih.gov Antimony can also substitute for arsenic, forming an isomorphous series with breithauptite (B13833216) (nickel antimonide). nih.gov
Nickeline is found in a variety of geological environments, primarily in massive magmatic sulfide (B99878) deposits and hydrothermal vein systems. nih.govnih.gov It commonly occurs in association with other nickel and cobalt arsenides and sulfides. nih.govwikipedia.org Common associated minerals include:
Arsenides and Sulfarsenides: Rammelsbergite (NiAs₂), nickelskutterudite (NiAs₃), gersdorffite (NiAsS), cobaltite (B72492) (CoAsS), safflorite (CoAs₂), and maucherite (Ni₁₁As₈). nih.govnih.govnih.gov
Sulfides: Pyrrhotite (Fe₁₋ₓS), pentlandite (B1173512) ((Fe,Ni)₉S₈), chalcopyrite (CuFeS₂), and millerite (NiS). nih.govnih.gov
Gangue Minerals: Calcite (CaCO₃), quartz (SiO₂), and barite (BaSO₄). nih.govnih.gov
Native Elements: Native silver (Ag) and bismuth (Bi). nih.gov
One notable mode of occurrence is through the hydrothermal alteration of ultramafic rocks, where it can form by replacing nickel-copper bearing sulfides like pentlandite or through the metasomatism of sulfide-free ultramafic rocks. nih.gov In such settings, metasomatic fluids introduce sulfur, carbonate, and arsenic, leading to mineral assemblages that include millerite, heazlewoodite, and arsenopyrite (B74077) alongside nickeline and breithauptite. nih.gov An example of a specific occurrence is the identification of cobaltian nickeline as microscopic grains on fractures within uraniferous hydrocarbon at the Great Orme Copper Mines in Wales. nih.gov
Characterization of Related this compound Minerals (e.g., Gersdorffite (NiAsS), Maucherite)
Beyond nickeline, several other this compound minerals provide important information about the conditions of ore formation.
Gersdorffite (NiAsS):
Gersdorffite is a nickel arsenic sulfide that crystallizes in the isometric system. nih.gov It often forms a solid solution series with cobaltite (CoAsS) and can have antimony substituting for arsenic, leading towards ullmannite (NiSbS). nih.gov The mineral typically appears as euhedral to massive, opaque forms with a metallic luster, ranging in color from silver-white to steel-gray. nih.gov It has a Mohs hardness of 5.5 and a specific gravity ranging from 5.9 to 6.33. nih.gov
Gersdorffite is commonly found in hydrothermal vein deposits alongside other nickel sulfides. nih.gov Associated minerals often include nickeline, nickel-skutterudite, cobaltite, ullmannite, maucherite, and various sulfides like pyrite (B73398) and chalcopyrite. nih.gov Studies of gersdorffite from locations such as the Peloritani Mountains in Sicily have revealed zoned crystals with (Sb,Bi)-enriched cores and (Fe,As)-enriched rims, indicating changes in the fluid composition during mineral growth. nih.gov The presence of high-Fe gersdorffite has been linked to relatively high-temperature formation environments, with some estimates suggesting temperatures around 400–450 °C. nih.gov
Maucherite (Ni₁₁As₈):
Maucherite is a grey to reddish-silver white this compound mineral that crystallizes in the tetragonal system. nih.govnih.gov It is a rare mineral typically found in hydrothermal veins associated with other this compound and sulfide minerals like niccolite and arsenopyrite. nih.govnih.gov It has a metallic luster, a Mohs hardness of 5, and a specific gravity of approximately 7.83. nih.gov The chemical formula is Ni₁₁As₈, and it often contains impurities such as copper, iron, cobalt, antimony, and sulfur. nih.gov
First discovered in Germany in 1913, maucherite is named after the German mineral collector Wilhelm Maucher. nih.gov Structurally, maucherite is considered an order-disorder (OD) structure, composed of layers that can have stacking orientation disorder. nih.govamericanelements.com This complex structure allows for some variability in its composition, although it is essentially restricted to the Ni₁₁As₈ stoichiometry. americanelements.com
Geochemical Controls on Arsenide Formation in Magmatic and Hydrothermal Environments
Fluid inclusions, microscopic pockets of fluid trapped within minerals during their growth, provide a direct window into the conditions of mineral formation. Studies of fluid inclusions from various nickel-cobalt (B8461503) arsenide deposits, often referred to as five-element (Ni-Co-As-Ag-Bi) vein-type deposits, reveal critical information about the ore-forming fluids.
In many of these deposits, fluid inclusions associated with the deposition of Ni-Co arsenides and native silver are highly saline, often saturated with respect to NaCl, as indicated by the presence of daughter salt crystals within the inclusions. nih.gov For example, in the Schlema-Alberoda deposit in Germany, fluid inclusions related to the native metal-arsenide mineralization show homogenization temperatures between 126°C and 138°C and high salinities of approximately 24.4 to 27.3 wt % NaCl + CaCl₂ equivalent. nih.govquizgecko.com These fluids are interpreted as low-temperature, high-salinity basement brines. nih.gov In other locations, such as the Usseglio vein system in Italy, Co-Ni arsenide precipitation is estimated to have occurred at around 170°C from NaCl-CaCl₂-bearing basinal brines. nih.gov
The data from fluid inclusions also point to fluid mixing as a key process in triggering mineral precipitation. At Schlema-Alberoda, the mixing of deep-seated, metal-bearing basement fluids with shallower sedimentary fluids is thought to have been a primary control on arsenide formation. nih.govquizgecko.com This mixing, often occurring in response to tectonic events like crustal thinning, can lead to changes in temperature, pressure, and chemical composition, causing the dissolved metals and arsenic to precipitate out of solution. nih.govquizgecko.com Furthermore, the reduction of these metal-rich fluids, for instance by interaction with carbonaceous host rocks or methane-rich sedimentary fluids, is a critical factor in the formation of arsenide ore shoots. nih.govuni.lu
Thermodynamic modeling provides a quantitative framework for understanding the chemical reactions that lead to the formation of this compound minerals under specific geological conditions. By considering the thermodynamic properties of the minerals and aqueous species involved, researchers can predict the stability of different mineral assemblages as a function of temperature, pressure, fluid composition, and redox conditions.
Recent thermodynamic studies have highlighted the importance of reduction in a metal-bearing hydrothermal fluid for the sequential precipitation of Ni, Co, and Fe arsenides. nih.gov Thermodynamic computations suggest that the commonly observed temporal zonation from nickel-rich to cobalt-rich to iron-rich arsenides is a direct result of decreasing oxygen fugacity (ƒO₂) during the evolution of the ore-forming fluid. nih.gov
Models for hydrothermal systems often involve complex multicomponent systems (e.g., Fe–As–S–Cl–Na-H₂O) to simulate the formation of mineral parageneses that include arsenides and sulfarsenides. nih.gov These models can help to explain, for example, why cobalt arsenides might predominate over nickel arsenides in some deposits despite the source rocks having a higher Ni/Co ratio. The different solubilities of nickel and cobalt complexes in the hydrothermal fluid, controlled by factors like temperature and ligand availability, can lead to this chemical fractionation. nih.gov The integration of thermodynamic data for various this compound compounds, such as NiAs, NiAs₂, Ni₅As₂, and Ni₁₁As₈, into these models is crucial for accurately predicting mineral formation pathways. wikipedia.org
The study of elemental zonation and paragenetic relationships—the sequence of mineral formation—in ore deposits provides crucial information about the evolution of the ore-forming system over time and space.
Elemental Zonation: In many this compound deposits, a distinct zonation of elements is observed. This can be on a micro-scale, within individual mineral grains, or on a macro-scale, across an entire ore deposit.
Micro-scale zonation: Zoned crystals of arsenide and sulfarsenide minerals are common. For instance, gersdorffite crystals can exhibit cores enriched in certain elements and rims enriched in others, reflecting changes in the composition of the mineralizing fluid during crystal growth. nih.gov A characteristic zoning pattern observed in some deposits is a core of nickeline (NiAs) rimmed by gersdorffite (NiAsS). nih.gov
Deposit-scale zonation: A vertical zonation is observed in some vein systems, such as in the Annaberg district in Germany. nih.govnih.gov Here, uranium-rich mineralization dominates the shallower parts of the veins, while Co-Ni arsenides are more prevalent at greater depths. nih.govnih.gov This type of zonation can provide vectors for mineral exploration. For example, at the Schlema-Alberoda deposit, a decrease in the sulfur content and an increase in the iron content of skutterudite (B1172440) and nickelskutterudite with depth can be used as a vector towards the redox front that controls mineralization. nih.gov In contrast, some deposits show a distinct temporal zonation from nickel- to cobalt- to iron-rich arsenides but lack clear spatial mineralogical zonation on the vein and deposit scale. nih.govnih.gov
Paragenetic Relationships: The paragenetic sequence in this compound deposits often reveals a multi-stage process of mineral formation. A common sequence in five-element vein deposits begins with the precipitation of arsenides, followed by sulfarsenides, and then sulfides and native metals. nih.govnih.gov
A typical paragenetic sequence might look like this:
Early Stage: Formation of nickeline and other Ni-Co arsenides (e.g., rammelsbergite, skutterudite). nih.govnih.gov In some cases, nickeline is the first to crystallize, followed by minerals with higher arsenic content. nih.gov
Intermediate Stage: Precipitation of sulfarsenides like gersdorffite and cobaltite, sometimes as reaction rims on earlier arsenides. nih.gov
Late Stage: Deposition of base metal sulfides (chalcopyrite, sphalerite, galena), sulfosalts (tetrahedrite), and native metals (silver, bismuth). nih.gov
This progression from arsenic-rich to sulfur-rich assemblages reflects the changing chemistry of the hydrothermal fluids over time.
Occurrences of Nickel Arsenides in Extraterrestrial Materials (e.g., Meteorites)
This compound compounds are not confined to terrestrial environments; they are also found in extraterrestrial materials, particularly meteorites. americanelements.com The presence of nickel in metallic meteorites has been known for a long time, with iron being the most abundant element, followed by nickel. fishersci.dk While nickel itself is a common component of meteorites, specific this compound minerals are rarer but have been identified. americanelements.comchem960.com
The study of minerals in meteorites, including arsenides and sulfarsenides, provides invaluable information about the processes that occurred during the formation and evolution of the solar system. reddit.com These minerals can form through a variety of processes, including condensation in the solar nebula, crystallization from melts in differentiated parent bodies, and during thermal metamorphism. reddit.com The presence of nickel arsenides in these extraterrestrial samples underscores the diverse and complex mineralogy that can arise from high-temperature processes involving transition metals and metalloids in environments beyond Earth.
Computational Modeling and Theoretical Predictions in Nickel Arsenide Research
First-Principles Calculations for Predictive Structural and Electronic Properties
First-principles calculations, rooted in density functional theory (DFT), are a cornerstone for predicting the fundamental structural and electronic characteristics of nickel arsenide and its isostructural compounds. malta-consolider.comiaea.orgnaiss.se These ab initio methods use quantum mechanics to model the behavior of electrons and nuclei, allowing for the calculation of material properties without empirical parameters. malta-consolider.comnaiss.se Methodologies like the full-potential linearized augmented plane-wave (FP-LAPW) and pseudopotential methods, often within the local-density approximation (LDA) or generalized gradient approximation (GGA) for the exchange-correlation energy, are commonly employed. malta-consolider.comacademicjournals.orgresearchgate.netresearchgate.net
These computational techniques are used to determine ground-state properties such as equilibrium lattice constants (a and c), the c/a ratio, and the bulk modulus (B₀). researchgate.netresearchgate.net For instance, calculations for ScN in the NiAs phase predicted lattice constants and a bulk modulus, finding it to be a semiconductor with a distinct energy bandgap. researchgate.net Similarly, first-principles studies on AlP in the NiAs phase have calculated its equilibrium lattice constants and bulk modulus, which show good agreement with other theoretical work. researchgate.net The total energies derived from these calculations are crucial for assessing the relative stability of different crystal structures. academicjournals.orgaps.org
The electronic properties are elucidated through the calculation of the electronic band structure and the density of states (DOS). aps.orgresearchgate.net For many compounds with the NiAs-type structure, such as AlP and FeO, calculations predict a metallic character. malta-consolider.comnih.govresearchgate.net The analysis of the DOS can reveal the contributions of different atomic orbitals (e.g., Ni-d, As-p) to the electronic states, particularly around the Fermi level, which is critical for understanding bonding and electronic transport properties. academicjournals.orgnih.gov For example, in ferromagnetic FeN with a NiAs structure, spin-polarized calculations show that the Fermi level is situated in a pseudogap, indicating electronic stability. nih.gov
Table 1: Calculated Structural Properties for Compounds in the this compound (NiAs) Structure
| Compound | Method | a (Å) | c (Å) | Bulk Modulus B₀ (GPa) | Reference |
|---|---|---|---|---|---|
| AlP | DFT-LDA | 3.55 | 5.71 | 111.5 | researchgate.net |
| AlAs | First-Principles | - | - | - | aps.org |
| ScN | First-Principles | 3.19 | - | - | researchgate.net |
Prediction of Pressure-Induced Phase Transitions and Stability Boundaries
Theoretical calculations are highly effective in predicting how materials like this compound will behave under extreme hydrostatic pressure. By calculating the enthalpy (H = E + PV) of different crystallographic phases as a function of pressure, scientists can predict the pressures at which phase transitions occur. malta-consolider.comresearchgate.net The most stable structure at a given pressure is the one with the lowest enthalpy. malta-consolider.com
First-principles calculations have been used to explore the structural stability and high-pressure phase transitions for a variety of NiAs-type compounds. aps.org These studies have shown that many III-V and II-VI semiconductors, which crystallize in the zinc-blende (ZB) or wurtzite structure at ambient pressure, transform into the denser NiAs structure at high pressures. researchgate.netaps.orgcapes.gov.br For example, calculations predicted a pressure-induced phase transition from the ZB structure to the NiAs structure in aluminum phosphide (B1233454) (AlP) at 6.78 GPa and in aluminum arsenide (AlAs) at 6.1 GPa. malta-consolider.comaps.org These theoretical predictions align well with experimental observations, which reported transition pressures of around 14 GPa for AlP and 7±5 GPa for AlAs. malta-consolider.comaps.org
The stability of the NiAs phase itself under further compression is also a subject of theoretical investigation. For some compounds like beryllium selenide (B1212193) (BeSe) and beryllium telluride (BeTe), the NiAs phase is predicted to remain stable up to very high pressures (at least 72 GPa and 53 GPa, respectively). aps.orgcapes.gov.br However, in other cases, the NiAs structure may transform into even denser phases, such as the CsCl-type structure, at higher pressures. researchgate.net The c/a ratio has been suggested as a critical parameter in determining the structural stability of NiAs-type compounds, with an ideal value of 1.633 being significant. aps.org Molecular dynamics simulations have also been employed to characterize the structural pathways of these transformations, revealing intermediate steps between the initial and final structures. nih.gov
Table 2: Predicted Pressure-Induced Phase Transitions to the this compound (NiAs) Structure
| Compound | Initial Phase | Transition Pressure (GPa) | Method | Reference |
|---|---|---|---|---|
| AlP | Zinc-Blende (B3) | 6.78 | DFT-LDA | malta-consolider.com |
| AlAs | Zinc-Blende (B3) | 6.1 | First-Principles | aps.org |
| AlAs | Zinc-Blende (B3) | 14.19 | DFT | researchgate.net |
| BeSe | Zinc-Blende (B3) | 56 ± 5 | Experiment/Theory | capes.gov.br |
| BeTe | Zinc-Blende (B3) | 35 ± 5 | Experiment/Theory | capes.gov.br |
Theoretical Studies of Elastic and Dielectric Properties under Hydrostatic Pressure
Computational methods provide crucial predictions for the elastic and dielectric properties of this compound and related compounds, especially under hydrostatic pressure where experimental measurements can be challenging. aip.org The elastic constants (Cᵢⱼ) are fundamental properties that describe a material's response to mechanical stress and are linked to its stability. ed.ac.uk For hexagonal structures like NiAs, there are five independent elastic constants: C₁₁, C₁₂, C₁₃, C₃₃, and C₄₄.
First-principles calculations, often using density functional perturbation theory (DFPT), are used to determine these elastic constants as a function of pressure. malta-consolider.comresearchgate.netaip.org Studies on NiAs-type compounds consistently show that the elastic constants increase nearly linearly with increasing pressure. malta-consolider.comaip.orgiphy.ac.cn From these constants, other mechanical properties such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived. aip.org These calculations are essential for establishing the mechanical stability of a crystal structure under pressure, which requires that the elastic constants satisfy specific criteria. ed.ac.uknaturalspublishing.com
Theoretical studies also investigate dielectric properties. The high-frequency dielectric constant (ε(∞)) and Born effective charges (Z*) are calculated using linear response theory. malta-consolider.comresearchgate.net These parameters quantify the coupling between lattice displacements and electrostatic fields. researchgate.net For semiconducting phases, calculations show that the dielectric constant tends to decrease with increasing pressure, often in a quadratic manner. malta-consolider.comaip.org The Born effective charge has been observed to decrease in a nearly linear fashion with pressure. malta-consolider.comaip.org For NiAs-type AlP, the calculated elastic constants under pressure are considered predictions, as experimental data is not available. aip.org
Table 3: Predicted Elastic Constants for AlP in the NiAs Phase at Different Pressures
| Pressure (GPa) | C₁₁ (GPa) | C₁₂ (GPa) | C₁₃ (GPa) | C₃₃ (GPa) | C₄₄ (GPa) | Reference |
|---|---|---|---|---|---|---|
| 7.0 | 215.1 | 75.3 | 47.9 | 260.7 | 45.4 | malta-consolider.com |
| 8.0 | 224.2 | 79.2 | 49.3 | 270.4 | 47.5 | malta-consolider.com |
| 9.0 | 233.3 | 83.1 | 50.7 | 280.1 | 49.5 | malta-consolider.com |
Simulations of Lattice Dynamics and Macroscopic Thermodynamic Properties
Simulations of lattice dynamics provide fundamental insights into the vibrational properties of a crystal, which are essential for understanding its thermodynamic behavior. The primary tools for these simulations are first-principles methods like density functional perturbation theory (DFPT), which allow for the calculation of phonon frequencies and dispersion curves without the use of supercells. malta-consolider.comarxiv.orgdiva-portal.org
Phonon dispersion curves, which plot phonon frequency against wavevector, reveal the nature of atomic vibrations throughout the Brillouin zone. aps.orgresearchgate.net These calculated curves can be used to identify dynamical instabilities, which may manifest as the softening of a phonon mode (frequency approaching zero) and often precede a pressure-induced phase transition. aps.orgiphy.ac.cn The phonon density of states (DOS) can be derived from these dispersion curves, providing a summary of the vibrational modes available at different energies. aps.orgresearchgate.netresearchgate.net In some NiAs-type systems, such as ferromagnetic FeN, calculations have predicted the opening of a phonon band gap at high pressures (~50 GPa). arxiv.orgdiva-portal.orgarxiv.orgresearchgate.net
By integrating the phonon DOS, macroscopic thermodynamic properties can be calculated within the quasi-harmonic approximation (QHA). arxiv.org This approach allows for the theoretical determination of properties like the vibrational free energy, specific heat (Cv), and Debye temperature (ΘD) as a function of temperature and pressure. arxiv.orgarxiv.org For NiAs-FeN, calculations have shown that the Debye temperature increases with pressure, and the free energy curves can be mapped for different volumes corresponding to specific pressures. arxiv.orgresearchgate.net These theoretical studies provide a comprehensive picture of the thermodynamic stability and behavior of NiAs-structured compounds at various temperatures and pressures. arxiv.orgdiva-portal.orgarxiv.orgresearchgate.net
Research into Advanced Applications and Functional Properties
Catalysis Research and Development
The catalytic prowess of nickel arsenide is a focal point of current research, with studies spanning electrocatalysis for clean energy production and hydrotreating processes for cleaner fuels.
Electrocatalysis for Water Splitting:
This compound has emerged as a promising candidate for electrocatalytic water splitting, a process that generates hydrogen and oxygen from water and is central to a hydrogen-based economy. Research has demonstrated the activity of this compound nanocrystals in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
In the context of the HER, which is the cathodic half-reaction in water splitting, this compound nanocrystals have been shown to be among the most active transition metal arsenides reported to date. cdnsciencepub.com For the acidic HER, these nanocrystals exhibit a notable performance, although their long-term stability remains a challenge that researchers are working to address. cdnsciencepub.com A key parameter for evaluating HER catalysts is the Tafel slope, which provides insight into the reaction mechanism. This compound nanocrystals have a Tafel slope of approximately 92 mV dec⁻¹, suggesting that the Volmer step is the rate-determining step in the reaction. cdnsciencepub.com Another critical metric is the overpotential required to drive the reaction at a specific current density. For NiAs nanocrystals, an overpotential of around 500 mV is needed to achieve a current density of -10 mA cm⁻². cdnsciencepub.com
When employed as an electrocatalyst for the alkaline OER, the anodic half-reaction, this compound nanocrystals act as a pre-catalyst. They undergo a surface transformation to form an active nickel oxy/hydroxide layer, which is the catalytically active species. cdnsciencepub.com This in-situ generated layer contributes to an OER activity that surpasses that of benchmark nickel nanocrystals. cdnsciencepub.com
| Electrocatalytic Process | Catalyst | Key Performance Metric | Value |
|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | This compound Nanocrystals | Tafel Slope | ~92 mV dec⁻¹ cdnsciencepub.com |
| Hydrogen Evolution Reaction (HER) | This compound Nanocrystals | Overpotential @ -10 mA cm⁻² | ~500 mV cdnsciencepub.com |
| Oxygen Evolution Reaction (OER) | This compound Nanocrystals (as pre-catalyst) | Activity Comparison | Higher than benchmark Ni⁰ nanocrystals cdnsciencepub.com |
Hydrodesulfurization and Hydrodenitrogenation:
Hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) are critical refinery processes for removing sulfur and nitrogen compounds from fossil fuels, thereby reducing harmful emissions. While nickel-based catalysts, particularly nickel-molybdenum (Ni-Mo) and nickel-tungsten (Ni-W) sulfides, are extensively used in these applications, research specifically focusing on this compound for HDS and HDN is limited. researchgate.nettue.nlresearchgate.netnih.govnih.gov The scientific literature predominantly highlights the catalytic activity of nickel phosphides and sulfides in these hydrotreating reactions. researchgate.nettue.nlresearchgate.netnih.govnih.gov The exploration of this compound's potential in these areas remains a relatively uncharted territory for catalytic research.
Electronic and Semiconductor Device Research
The electronic properties of this compound and related compounds are being investigated for their potential use in semiconductor devices. A key area of this research is the formation of Schottky barrier diodes.
A Schottky barrier is a potential energy barrier for electrons formed at a metal-semiconductor junction, which exhibits rectifying characteristics suitable for use in diodes. romjist.roresearchgate.netresearchgate.net Research into nickel-containing arsenide compounds has demonstrated their viability in forming such barriers. For instance, highly ideal and uniform nickel silicide (Ni-Si) Schottky barriers have been fabricated on 4H-SiC epitaxial layers. researchgate.net These diodes exhibit a high barrier height, which is a crucial parameter determining the device's performance. researchgate.net The barrier height was found to be consistent over a wide range of epilayer doping concentrations, indicating a stable and reliable interface. researchgate.net
| Device Type | Material System | Key Performance Metric | Value |
|---|---|---|---|
| Schottky Barrier Diode | Nickel Silicide (Ni-Si)/4H-SiC | Schottky Barrier Height | 1.60–1.67 eV researchgate.net |
| Schottky Barrier Diode | Nickel Silicide (Ni-Si)/4H-SiC | Standard Deviation of Barrier Height | <2.8% researchgate.net |
Investigations in Thermoelectric Materials
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is determined by a dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). nih.govrsc.orgnih.govlinseis.comlinseis.com
Compounds with the this compound crystal structure have been studied for their electrical properties. cdnsciencepub.comcdnsciencepub.com this compound itself is known to be a metallic conductor. cdnsciencepub.comcdnsciencepub.com This metallic nature implies a relatively high electrical conductivity but a low Seebeck coefficient, which are generally not ideal characteristics for high-performance thermoelectric materials. wikipedia.orgresearchgate.netresearchgate.net For comparison, pure nickel, a metallic conductor, has a Seebeck coefficient of around -15 µV/K at 300 K. researchgate.netresearchgate.net While comprehensive data on the full thermoelectric properties of pure this compound is not widely available, its metallic character suggests that significant material engineering, such as nanostructuring or alloying, would be necessary to enhance its thermoelectric figure of merit.
| Material | Property | Characteristic | Value (for comparison) |
|---|---|---|---|
| This compound | Electrical Nature | Metallic Conductor cdnsciencepub.comcdnsciencepub.com | - |
| Pure Nickel | Seebeck Coefficient (at 300 K) | - | ~ -15 µV/K researchgate.netresearchgate.net |
Exploration of Superconducting Phenomena
The discovery of superconductivity in materials containing nickel and arsenic has opened up new avenues for research in condensed matter physics. Superconductivity is a state of zero electrical resistance and the expulsion of magnetic fields that occurs in certain materials when cooled below a critical temperature (Tc).
Research has unveiled that layered this compound compounds, particularly those with perovskite-type blocking layers, exhibit bulk superconductivity. researchgate.net Two notable examples are (Ni₂As₂)(Ba₃Sc₂O₅) and (Ni₂As₂)(Ba₄Sc₂O₆). researchgate.net These compounds have been synthesized and their superconducting properties characterized, revealing onset critical temperatures of 4.4 K and 3.5 K, respectively. researchgate.net The discovery of superconductivity in these this compound-based materials provides a new platform for investigating the mechanisms of unconventional superconductivity and for the potential design of new superconducting materials. u-psud.fr
| Superconducting Compound | Crystal Structure Feature | Onset Critical Temperature (Tc) |
|---|---|---|
| (Ni₂As₂)(Ba₃Sc₂O₅) | Layered with Perovskite-type Blocking Layer | 4.4 K researchgate.net |
| (Ni₂As₂)(Ba₄Sc₂O₆) | Layered with Perovskite-type Blocking Layer | 3.5 K researchgate.net |
Future Research Trajectories for Nickel Arsenide
Exploration of Novel Synthetic Routes for Tailored Morphologies
The function of nickel arsenide materials is intrinsically linked to their size, shape, and surface characteristics. Consequently, a primary focus of future research is the development of sophisticated synthetic strategies that allow for precise control over these parameters. While traditional methods involve the direct combination of elemental nickel and arsenic, recent and future work centers on more nuanced, bottom-up approaches. wikipedia.org
A significant area of advancement is colloidal synthesis. Researchers have successfully demonstrated the first amino-arsine based colloidal synthesis of NiAs nanocrystals. acs.org By carefully optimizing reaction parameters such as precursors, surfactants, and temperature, it is possible to produce specific morphologies like nanoplatelets. researchgate.netnih.govacs.org For instance, one reported method yields trioctylphosphine-capped NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm. researchgate.netnih.govacs.orgnih.gov Another promising avenue is the one-pot polyol reduction process, which has been used to create complex, three-dimensional flower-like nanostructures composed of intercrossed nanoplates without the need for surfactants. rsc.org
Future investigations will likely explore a wider range of capping agents and solvent systems to gain finer control over crystal growth. The goal is to selectively expose certain crystal facets, which can dramatically influence catalytic activity and other surface-dependent properties. The ability to tailor morphologies from nanoparticles and nanoplates to more intricate hierarchical structures will be crucial for developing next-generation NiAs-based devices. rsc.org
| Synthetic Route | Typical Morphology | Key Parameters/Reagents | Reference |
|---|---|---|---|
| Colloidal Synthesis | Nanoplatelets (~10 nm diameter, ~4 nm thick) | Nickel(II) chloride, tris(dimethylamino)arsine (B1606909), 1-octadecene (B91540), trioctylphosphine (B1581425) (TOP) | acs.orgresearchgate.netnih.gov |
| Polyol Reduction Process | Flower-like structures composed of nanoplates | Nickel(II) chloride, 1,2-propanediol, NaOH | rsc.org |
Advanced Spectroscopic Probes for Deeper Insights into Electronic and Vibrational States
A thorough understanding of the electronic and vibrational properties of this compound is essential for predicting and optimizing its performance in various applications. While standard characterization techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are routinely used to confirm crystal structure and elemental composition, future research will increasingly leverage more advanced spectroscopic methods. researchgate.net
Furthermore, element-specific techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) can be employed to study the local atomic environment and magnetic properties of the nickel atoms, especially in doped or composite NiAs materials. These advanced spectroscopic tools will provide a more complete picture of the fundamental physics governing the properties of this compound.
Multi-Scale Computational Modeling of Complex Materials Phenomena
Computational modeling is a powerful tool for predicting material properties and guiding experimental efforts. For a material as complex as this compound, a multi-scale modeling approach is necessary to bridge the gap between atomic-level interactions and macroscopic behavior. dierk-raabe.comnih.gov
At the most fundamental level, ab initio methods like Density Functional Theory (DFT) can elucidate the electronic structure, bonding characteristics, and phase stability of the NiAs crystal structure. dierk-raabe.com These calculations can predict properties such as bond lengths, coordination geometries, and the metallic nature arising from Ni-Ni interactions along the c-axis. nih.gov
To study larger systems and dynamic processes, these quantum mechanical insights can be used to develop accurate interatomic potentials for Molecular Dynamics (MD) simulations. wsu.edu MD can then be used to model phenomena such as defect formation, surface reconstruction, and the interaction of NiAs with other molecules or materials, which is particularly relevant for catalysis and interface science. Finally, continuum models can simulate macroscopic properties like thermal expansion and mechanical strength, incorporating parameters derived from the lower-scale simulations. dierk-raabe.com This hierarchical modeling approach, from DFT to MD to continuum mechanics, will be crucial for the rational design of new NiAs-based materials with tailored properties. researchgate.netmit.edu
Investigations of Novel this compound-Based Functional Materials and Composites
A significant frontier in this compound research is its incorporation into novel functional materials and composites. The intrinsic properties of NiAs, such as its metallic conductivity, make it an attractive component for a range of applications, particularly in catalysis and electronics. nih.gov
Recent studies have highlighted the potential of NiAs nanocrystals as efficient electrocatalysts for water splitting reactions, including the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.netnih.govacs.org In alkaline OER, NiAs nanocrystals can act as a pre-catalyst, transforming superficially into an active nickel oxy-hydroxide layer that demonstrates higher activity than benchmark nickel nanocrystals. researchgate.netnih.govacs.org
Future research will focus on creating advanced composites by combining NiAs with other materials to enhance performance and stability. Examples include:
Graphene and Carbon Nanotube Composites: Integrating NiAs with high-surface-area carbon nanomaterials could improve catalyst dispersion, enhance electrical conductivity, and provide mechanical stability. researchgate.net
Metal-Organic Framework (MOF) Composites: Using MOFs as templates or supports could lead to highly porous NiAs-based structures with accessible active sites for catalysis and gas adsorption. researchgate.net
Polymer and Ceramic Matrix Composites: Dispersing NiAs nanoparticles in polymer or ceramic matrices could yield materials with tailored electrical, magnetic, or mechanical properties for applications in shielding, sensors, or wear-resistant coatings. mdpi.comresearchgate.net
The development of these novel composites requires a deep understanding of interfacial chemistry and structure-property relationships to achieve synergistic effects between the components. rsc.org
| Material System | Potential Application | Key Functional Property | Reference |
|---|---|---|---|
| NiAs Nanocrystals | Electrocatalytic Water Splitting (HER/OER) | High intrinsic catalytic activity; transforms into active Ni-oxy/hydroxide for OER | researchgate.netnih.govacs.org |
| NiAs/Graphene Composite | Enhanced Electrocatalysis, Energy Storage | Improved conductivity, high surface area, enhanced stability | researchgate.net |
| NiAs-Doped Metal Oxides | Photocatalysis | Modified electronic band structure for enhanced light absorption and charge separation | researchgate.net |
Refined Understanding of Geological Formation Mechanisms and Exploration Targets
This compound occurs naturally as the mineral nickeline (formerly niccolite). wikipedia.org A more refined understanding of its geological formation can significantly aid in the exploration for new nickel and associated precious metal deposits. Nickeline is typically formed through hydrothermal processes, often involving the alteration of ultramafic rocks. wikipedia.orggeologyscience.com It can form when metasomatic fluids introduce arsenic into nickel-rich environments, leading to its association with minerals like arsenopyrite (B74077), cobaltite (B72492), pentlandite (B1173512), and chalcopyrite. wikipedia.orgmdpi.com
Future research will focus on developing more sophisticated geochemical and mineralogical models for nickeline formation. This involves detailed trace element analysis of nickeline and its associated minerals. For instance, studies have shown that the concentrations of platinum-group elements (PGEs) and gold in arsenide minerals can distinguish between magmatic and hydrothermal origins. uqac.ca Hydrothermal nickeline can contain significant gold concentrations (3-30 ppm, up to 500 ppm), making it a potential indicator mineral for both nickel and gold exploration. uqac.ca
Advanced exploration techniques will aim to identify the specific geological settings and fluid pathways that lead to the concentration of nickel arsenides. This could involve using the unique geochemical signatures of nickeline and other arsenide minerals found in soils, stream sediments, or drill cores as vectors toward undiscovered ore bodies. uqac.cacambridge.orgwww.csiro.aumriwa.wa.gov.au By refining the understanding of these indicator minerals, exploration efforts can become more efficient and effective. mriwa.wa.gov.auwww.csiro.au
| Mineral | Chemical Formula | Significance in Exploration |
|---|---|---|
| Arsenopyrite | FeAsS | Indicates an arsenic-rich hydrothermal system |
| Cobaltite | CoAsS | Suggests Co-Ni-As mineralization |
| Pentlandite | (Fe,Ni)₉S₈ | Primary nickel sulfide (B99878) ore mineral |
| Chalcopyrite | CuFeS₂ | Commonly associated with Ni-Cu sulfide deposits |
| Breithauptite (B13833216) | NiSb | Forms an isomorphous series with nickeline, indicating antimony presence |
| Gersdorffite | NiAsS | Indicates sulfur-bearing fluids interacting with primary nickel minerals |
Q & A
Basic: What experimental methods are recommended for synthesizing Nickel arsenide (NiAs) in laboratory settings?
Methodological Answer:
this compound synthesis typically involves high-temperature solid-state reactions or hydrothermal reduction. For example, Allin (2019) demonstrated the reduction of aqueous arsenite using nickel foil at 150–300°C under controlled pressure, yielding NiAs alongside sulfide byproducts . Key steps include:
- Precursor preparation: Use stoichiometric ratios of Ni and As precursors (e.g., NiCl₂ and As₂O₃).
- Reactor setup: Utilize sealed quartz tubes for solid-state synthesis or autoclaves for hydrothermal methods.
- Characterization: Post-synthesis, validate phase purity via XRD (to confirm the hexagonal NiAs structure ) and elemental analysis (EDS/WDS).
Advanced: How can density functional theory (DFT) with Generalized Gradient Approximation (GGA) resolve discrepancies in NiAs electronic structure predictions?
Methodological Answer:
GGA-DFT (e.g., Perdew-Burke-Ernzerhof (PBE) functional ) improves upon local-density approximations by accounting for electron density gradients. For NiAs:
- Parameter selection: Use a plane-wave basis set with ultrasoft pseudopotentials to model Ni-3d and As-4p orbital hybridization.
- Contradiction management: Discrepancies in bandgap predictions (e.g., metallic vs. semiconducting behavior) arise from spin-orbit coupling neglect. Hybrid functionals (e.g., HSE06) or GW approximations may be required for higher accuracy .
Basic: What safety protocols are critical when handling this compound in toxicity studies?
Methodological Answer:
NiAs exhibits genotoxic potential, as shown in in vitro studies with mouse embryo fibroblasts . Essential protocols include:
- Containment: Use fume hoods and gloveboxes to prevent inhalation/contact.
- Waste disposal: Neutralize arsenic residues with Fe(OH)₃ precipitation.
- Biological assays: Follow OECD guidelines for cell transformation tests, including negative controls (untreated cells) and positive controls (e.g., NiCl₂) .
Advanced: How do high-pressure experiments reconcile structural stability contradictions in NiAs?
Methodological Answer:
NiAs transitions under pressure are debated (e.g., wurtzite vs. cesium chloride phases). A dual approach is recommended:
- Experimental: Use diamond-anvil cells with synchrotron XRD to monitor phase transitions at >60 GPa .
- Computational: Compare enthalpy differences between structures via quasi-harmonic approximations. For MgTe, the energy difference between wurtzite and NiAs structures was only 20.3 meV/atom, highlighting sensitivity to computational parameters .
Basic: What spectroscopic techniques are optimal for characterizing NiAs surface properties?
Methodological Answer:
- XPS: Identify oxidation states (Ni⁰ vs. Ni²⁺; As³⁻ vs. As⁰) with charge-referencing to C 1s (284.8 eV).
- Raman spectroscopy: Detect As-As vibrational modes (~350 cm⁻¹) to assess crystallinity.
- TEM: Resolve atomic arrangements at grain boundaries, critical for catalytic or electronic applications .
Advanced: How can researchers address inconsistencies in NiAs toxicity data across cell lines?
Methodological Answer:
Contradictions (e.g., NiAs-induced chromosome aberrations in mouse cells but not human lymphocytes ) require:
- Standardization: Use identical cell passages, exposure durations, and NiAs particle sizes.
- Mechanistic studies: Compare ROS generation (via DCFH-DA assays) and DNA repair responses (e.g., γ-H2AX foci quantification).
- Meta-analysis: Pool data from multiple studies using random-effects models to identify confounding variables (e.g., serum content in media) .
Basic: What thermodynamic models explain NiAs formation in hydrothermal ore systems?
Methodological Answer:
NiAs precipitation is governed by:
- Redox conditions: Low-temperature (<300°C) reduction of arsenite (As(OH)₃) by metallic Ni, producing H₂As⁻ ligands .
- pH dependence: Stability fields for NiAs shift at pH > 8 due to As(OH)₃ deprotonation.
- Competing phases: Co-precipitation of sulfides (e.g., NiS₂) requires monitoring sulfur activity via Eh-pH diagrams .
Advanced: What strategies optimize NiAs synthesis for reproducible electrochemical performance?
Methodological Answer:
For battery/catalytic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
